Cromoglicic Acid Impurity 11 is a chemical compound related to cromoglicic acid, which is primarily known for its role as a mast cell stabilizer in the treatment of various allergic conditions. The compound is classified under synthetic organic compounds and is recognized for its structural complexity and biological significance.
Cromoglicic Acid Impurity 11 can be synthesized through various organic reactions involving chromene derivatives and ethoxycarbonyl compounds. The impurity arises during the synthesis of the main active pharmaceutical ingredient, cromoglicic acid, which is used in treating asthma and allergic reactions.
Cromoglicic Acid Impurity 11 belongs to the class of organic compounds known as chromones, specifically categorized under benzopyrans. Its molecular structure includes multiple functional groups that contribute to its chemical behavior and interactions in biological systems.
The synthesis of Cromoglicic Acid Impurity 11 typically involves multi-step organic reactions. The key steps include:
Cromoglicic Acid Impurity 11 has a complex molecular structure characterized by a chromone backbone with additional functional groups. The molecular formula is , with a molecular weight of approximately 468.37 g/mol.
Cromoglicic Acid Impurity 11 participates in various chemical reactions typical for chromone derivatives, including:
The synthetic routes often involve careful control of reaction conditions to ensure high selectivity and yield while minimizing unwanted side products .
Cromoglicic Acid Impurity 11 functions primarily through its role in stabilizing mast cells, preventing degranulation and subsequent release of mediators like histamine and leukotrienes involved in allergic responses.
The mechanism involves inhibition of calcium influx into mast cells, which is critical for their activation and degranulation. This action helps mitigate symptoms associated with asthma and allergic rhinitis, making it a valuable therapeutic agent .
Cromoglicic Acid Impurity 11 exhibits characteristics typical of chromones, including:
Cromoglicic Acid Impurity 11 is primarily used in pharmaceutical research as an intermediate in the synthesis of cromoglicic acid, which has applications in treating:
In addition to its established uses, recent studies suggest potential applications in treating conditions like diabetes and obesity due to its effects on glycogen synthase kinase pathways .
This compound continues to be an area of interest in medicinal chemistry for developing new therapeutic agents targeting mast cell-related disorders.
Cromoglicic Acid Impurity 11 (Chemical Name: 5,5′-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic acid]) arises during the synthesis or storage of cromoglicic acid (CGA), a mast cell stabilizer used in asthma and allergy treatments. This impurity originates from:
Table 1: Key Characteristics of Cromoglicic Acid Impurity 11
| Property | Value/Description | Detection Method |
|---|---|---|
| Chemical Structure | Monocarboxylic acid analog of CGA | NMR (¹H, ¹³C) |
| Molecular Formula | C₂₃H₁₆O₁₁ | HRMS |
| Origin | Synthesis intermediate or degradation product | HPLC-UV |
| Regulatory Threshold | ≤0.15% (ICH Q3B) | Validated RP-HPLC |
Impurity 11 is significant because it retains partial pharmacological activity, potentially competing with CGA for mast cell membrane targets. Studies indicate it inhibits histamine release at 50% efficacy compared to CGA, raising concerns about inconsistent therapeutic effects [1] [6]. Its polar nature (log P = -1.2 vs. CGA’s -3.5) also alters drug formulation stability [8].
Controlling Impurity 11 is critical for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions under GDUFA II guidelines:
Table 2: Regulatory Milestones for Cromoglicic Acid Impurities
| Regulatory Framework | Requirement | Impact on Impurity 11 Control |
|---|---|---|
| ICH Q3B (R2) | Qualification thresholds for degradation products | Sets reporting/identification limits |
| GDUFA II (2023) | DMF completeness assessment within 60 days | Mandates rigorous impurity data upfront |
| FDA Guidance (Post-2020) | Genotoxic impurity evaluation | Requires Ames test data for nitrosamine risks |
DMF holders like Actylis (US DMF #26612) must provide:
Impurity control in mast cell stabilizers evolved through three phases:
Table 3: Evolution of Analytical Methods for Impurity Detection
| Era | Primary Technique | Detection Limit for Impurity 11 | Limitations |
|---|---|---|---|
| 1970s | TLC | 1.0% | Low resolution |
| 1990s | HPLC-UV (220 nm) | 0.25% | Co-elution issues |
| 2020s | UHPLC-MS/MS (m/z 467→423) | 0.03% | High instrumentation cost |
The 2023 stability study of topical CGA formulations revealed that Creamgel vehicles accelerate Impurity 11 formation (0.12% after 3 months at 25°C) versus Eucerinum® (0.07%), emphasizing formulation-specific risks [3]. This historical progression underscores why contemporary pharmacopeias (USP, Ph. Eur.) now include dedicated monographs for CGA impurities [1] [8].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: